molecular formula C9H9FO2 B1349110 2'-Fluoro-4'-methoxyacetophenone CAS No. 74457-86-6

2'-Fluoro-4'-methoxyacetophenone

Cat. No.: B1349110
CAS No.: 74457-86-6
M. Wt: 168.16 g/mol
InChI Key: PIRRWUMTIBFCCW-UHFFFAOYSA-N
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Description

2’-Fluoro-4’-methoxyacetophenone is an organic compound with the molecular formula C9H9FO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 2’ position and a methoxy group at the 4’ position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2’-Fluoro-4’-methoxyacetophenone typically involves the Friedel-Crafts acylation reaction. The process includes the following steps :

    Starting Materials: m-Fluoroanisole and acetyl chloride.

    Catalyst: Aluminum trichloride.

    Solvent: Dichloroethane.

Industrial Production Methods

The industrial production of 2’-Fluoro-4’-methoxyacetophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and efficient .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’-methoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 2’-fluoro-4’-methoxybenzoic acid.

    Reduction: Formation of 2’-fluoro-4’-methoxyphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Fluoro-4’-methoxyacetophenone is used in several scientific research applications :

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2’-Fluoro-4’-methoxyacetophenone involves its interaction with specific molecular targets and pathways . The fluoro and methoxy groups influence the compound’s reactivity and binding affinity to enzymes or receptors. The carbonyl group can participate in nucleophilic addition reactions, making it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

2’-Fluoro-4’-methoxyacetophenone can be compared with other similar compounds to highlight its uniqueness :

    2’-Fluoroacetophenone: Lacks the methoxy group, making it less versatile in certain reactions.

    4’-Methoxyacetophenone: Lacks the fluoro group, affecting its reactivity and applications.

    2’-Hydroxy-4’-methoxyacetophenone: The hydroxy group provides different chemical properties and reactivity.

    3’-Fluoro-4’-methoxyacetophenone: The position of the fluoro group affects its chemical behavior and applications.

These comparisons illustrate the unique combination of functional groups in 2’-Fluoro-4’-methoxyacetophenone, which contributes to its distinct chemical properties and applications.

Properties

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRRWUMTIBFCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343871
Record name 2'-Fluoro-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74457-86-6
Record name 2'-Fluoro-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Fluoro-4'-methoxyacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Aluminum chloride (30.0 g, 0.6 mol) and chloroform (750 mL) were place in a 2 L three-necked round bottom flask fitted with a mechanical stirrer and cooled by means of an ice bath. To the stirred solution acetyl chloride (51.0 g, 0.65 mol) was added dropwise, maintaining the temperature between 5-10° C. The mixture was stirred for 10 minutes at 5° C. before the dropwise addition at 5-10° C. of 3-fluoroanisole (62.6 g 0.5 mol). The mixture was stirred at 0-10° C. for 1 hour and poured into ice (1 L). The resultant layers were separated and the aqueous layer was extracted with dichloromethane (2×250 mL). The combined organic layers were washed with water (2×150 ml), dried over anhydrous MgSO4, filtered and concentrated in vacuo to a volume of 300 mL. Hexanes were added and a white solid formed which was isolated by filtration and air dried. This material was recrystallized from a mixture of dichloromethane and hexanes to afford (77.2 g, 92%) of material suitable for use in the next step: mp 93-94° C.; 1H NMR (DMSO-d6) 7.8 (m, 2H), 7.3 (t, 1H), 3.9 (s, 3H), 3.5 (s,3H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
62.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2'-Fluoro-4'-methoxyacetophenone of interest in the context of leishmaniasis research?

A1: Leishmaniasis, a neglected tropical disease, poses significant health challenges. Chalcones, a class of natural products, have shown promise as potential chemotherapeutic agents against leishmaniasis. [] this compound serves as a key building block in synthesizing novel chalcone derivatives. The research highlights that incorporating halogens, like fluorine, in chalcone structures can enhance their antiparasitic properties. [] Therefore, this compound is employed to create new chalcone candidates for antileishmanial drug discovery.

Q2: How is this compound utilized in the synthesis of novel compounds, and what is the significance of this process?

A2: this compound undergoes a Claisen-Schmidt condensation reaction with 4-chlorobenzaldehyde in the presence of aqueous sodium hydroxide and ethanol. [] This reaction yields (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one, a novel chalcone derivative. The Claisen-Schmidt condensation is a vital synthetic tool in organic chemistry for constructing α,β-unsaturated ketones like chalcones. This specific synthesis is significant because it generates a new chemical entity with potential antileishmanial activity, contributing to the search for more effective treatments for this disease.

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